molecular formula C17H17N5O2 B2894997 pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034610-42-7

pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Cat. No. B2894997
CAS RN: 2034610-42-7
M. Wt: 323.356
InChI Key: MMNFZWGXSGWQLF-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Luminescent Materials and Biological Sensors

Compounds related to pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate have been explored for their potential in creating luminescent materials. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have shown promise in forming luminescent lanthanide compounds that could be applied in biological sensing. These compounds offer unique photophysical properties that make them suitable for detecting biological and chemical substances through luminescence (Halcrow, 2005).

Organic Electronics and Phosphorescent Materials

Further research into pyridine and pyrazole derivatives has led to the development of materials for organic electronics, particularly in the creation of phosphorescent organic light-emitting diodes (OLEDs). Novel organic compounds, such as those incorporating pyridin-2-yl and 1H-pyrazol-3-yl structures, have been synthesized and used as ancillary ligands in heteroleptic iridium(III) complexes. These complexes demonstrate high thermal stability and amorphous characteristics, making them suitable as phosphorescent dopants in polymer light-emitting diodes with significant electroluminescence performance (Tang et al., 2014).

Antimicrobial and Antimycobacterial Activities

Compounds featuring pyridine and pyrazole moieties have been investigated for their antimicrobial and antimycobacterial activities. Synthesis of nicotinic acid hydrazide derivatives, for example, has led to the discovery of compounds with significant activity against various mycobacterial strains. This research opens avenues for the development of new antimicrobial agents based on pyridine and pyrazole scaffolds, which could be effective against resistant bacterial strains (Sidhaye et al., 2011).

Synthesis of Heterocyclic Compounds

The structural features of this compound lend themselves to the synthesis of a wide range of heterocyclic compounds. These compounds are pivotal in medicinal chemistry, where they serve as core structures for drug development. Research into divergent cyclisations of related compounds has yielded a variety of interesting bicyclic heterocycles, demonstrating the compound's versatility as a precursor in organic synthesis (Smyth et al., 2007).

properties

IUPAC Name

pyridin-2-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-11-14(10-21-22)16-13(5-4-8-19-16)9-20-17(23)24-12-15-6-2-3-7-18-15/h2-8,10-11H,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNFZWGXSGWQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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